molecular formula C9H14N4O B13301164 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13301164
M. Wt: 194.23 g/mol
InChI Key: XDXXXQHMGANCIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis and dicationic molten salts are particularly attractive for industrial applications due to their high efficiency, reduced reaction times, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine ring .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(oxolan-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14N4O/c1-3-10-9-11-8(12-13(9)4-1)7-2-5-14-6-7/h7H,1-6H2,(H,10,11,12)

InChI Key

XDXXXQHMGANCIE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1)C3CCOC3

Origin of Product

United States

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